molecular formula C23H23N5O3 B14964465 N-ethyl-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-phenylacetamide

N-ethyl-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-phenylacetamide

Cat. No.: B14964465
M. Wt: 417.5 g/mol
InChI Key: RDMCJZHJUDFCCU-UHFFFAOYSA-N
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Description

N-ETHYL-2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a triazolopyrimidine core, which is known for its diverse biological activities

Preparation Methods

The synthesis of N-ETHYL-2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]-N-PHENYLACETAMIDE typically involves multi-step reactions starting from readily available precursorsIndustrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the triazolopyrimidine core can be reduced to form alcohols.

    Substitution: The phenylacetamide group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

N-ETHYL-2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]-N-PHENYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound’s structure allows it to bind effectively to the active sites of these enzymes, disrupting their normal function .

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives, such as:

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity.

    Triazolo[1,5-c]pyrimidine: Studied for its antiviral properties.

    Pyrimidine derivatives:

Properties

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

N-ethyl-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-phenylacetamide

InChI

InChI=1S/C23H23N5O3/c1-4-26(18-8-6-5-7-9-18)22(29)15-27-23(30)28-16(2)24-20(14-21(28)25-27)17-10-12-19(31-3)13-11-17/h5-14H,4,15H2,1-3H3

InChI Key

RDMCJZHJUDFCCU-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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